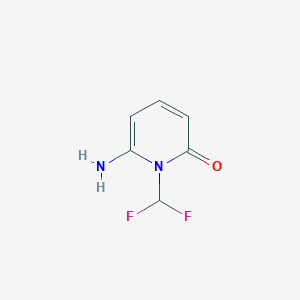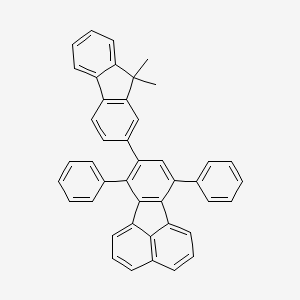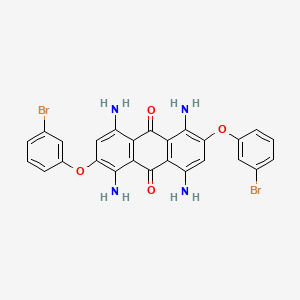![molecular formula C21H23NO B13125691 1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol CAS No. 65910-24-9](/img/structure/B13125691.png)
1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol is an organic compound with the molecular formula C21H23NO. It is a member of the class of compounds known as arylamines, which are characterized by the presence of an amino group attached to an aromatic ring. This compound is notable for its unique structure, which includes a cyclohexanol moiety linked to a diphenylamino group via a propynyl chain.
Vorbereitungsmethoden
The synthesis of 1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanol and diphenylamine as the primary starting materials.
Reaction Conditions: The reaction involves the formation of a propynyl linkage between the cyclohexanol and diphenylamine. This is achieved through a series of steps that include the use of reagents such as propargyl bromide and a base like potassium carbonate.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylamino group can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research has explored its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanol can be compared with other similar compounds, such as:
1-(3-(Indol-1-yl)prop-1-yn-1-yl)cyclohexanol: This compound has an indole group instead of a diphenylamino group, which may result in different biological activities and chemical properties.
1-(3-(Diphenylamino)prop-1-yn-1-yl)benzene: This compound lacks the cyclohexanol moiety, which may affect its solubility and reactivity.
1-(3-(Diphenylamino)prop-1-yn-1-yl)cyclohexanone:
Eigenschaften
CAS-Nummer |
65910-24-9 |
|---|---|
Molekularformel |
C21H23NO |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-[3-(N-phenylanilino)prop-1-ynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C21H23NO/c23-21(15-8-3-9-16-21)17-10-18-22(19-11-4-1-5-12-19)20-13-6-2-7-14-20/h1-2,4-7,11-14,23H,3,8-9,15-16,18H2 |
InChI-Schlüssel |
KMVMTQNAAZGKHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C#CCN(C2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dihydroxy-2-[(2-methoxyphenyl)methyl]anthracene-9,10-dione](/img/structure/B13125626.png)
![2-Methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13125635.png)



![1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B13125656.png)
![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)
![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)


![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)

